molecular formula C22H15Cl3N2O2 B15012357 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B15012357
M. Wt: 445.7 g/mol
InChI Key: GXZMVDUPLCUEKH-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves the condensation reaction between 4-chloro-3,5-dimethylphenol and 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine. The reaction is carried out in an ethanol solution, with the addition of a catalytic amount of acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out of the solution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. The imine bond plays a crucial role in its activity, allowing it to form reversible covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)imino]methyl}phenol: Similar structure but lacks the benzoxazole ring.

    4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol: Similar structure with different substitution on the phenyl ring.

Uniqueness

The presence of the benzoxazole ring in 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol imparts unique electronic and steric properties, enhancing its interaction with biological targets and making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C22H15Cl3N2O2

Molecular Weight

445.7 g/mol

IUPAC Name

4-chloro-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C22H15Cl3N2O2/c1-11-7-19(28)15(12(2)21(11)25)10-26-14-4-6-20-18(9-14)27-22(29-20)13-3-5-16(23)17(24)8-13/h3-10,28H,1-2H3

InChI Key

GXZMVDUPLCUEKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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